2,6-DIFLUORO-N~1~-[4-(PIPERIDINOCARBONYL)PHENYL]BENZAMIDE
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Overview
Description
2,6-DIFLUORO-N~1~-[4-(PIPERIDINOCARBONYL)PHENYL]BENZAMIDE is a fluorinated benzamide derivative This compound is of interest due to its unique chemical structure, which includes both fluorine atoms and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIFLUORO-N~1~-[4-(PIPERIDINOCARBONYL)PHENYL]BENZAMIDE typically involves multiple steps. One common method starts with 2,6-difluorobenzamide as the starting material. The synthetic route includes condensation, acylation, and thioetherification reactions . The reaction conditions often involve the use of specific reagents and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-DIFLUORO-N~1~-[4-(PIPERIDINOCARBONYL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its activity.
Substitution: The fluorine atoms in the compound can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups, enhancing the compound’s properties.
Scientific Research Applications
2,6-DIFLUORO-N~1~-[4-(PIPERIDINOCARBONYL)PHENYL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 2,6-DIFLUORO-N~1~-[4-(PIPERIDINOCARBONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The compound’s fluorine atoms and piperidine moiety contribute to its binding affinity and selectivity. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoropyridine: Another fluorinated compound with applications in medicinal chemistry.
2,6-Difluorophenol: Used in the synthesis of various organic compounds.
2,6-Difluorobenzamide: The starting material for the synthesis of 2,6-DIFLUORO-N~1~-[4-(PIPERIDINOCARBONYL)PHENYL]BENZAMIDE.
Uniqueness
This compound is unique due to its combination of fluorine atoms and a piperidine moiety. This structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,6-difluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2/c20-15-5-4-6-16(21)17(15)18(24)22-14-9-7-13(8-10-14)19(25)23-11-2-1-3-12-23/h4-10H,1-3,11-12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCLPWSUYVPHDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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